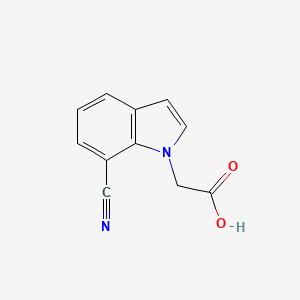

2-(7-Cyano-1H-indol-1-yl)acetic acid

Description

Historical Context and Significance of the Indole (B1671886) Nucleus in Chemical Sciences

The history of indole chemistry is intrinsically linked to the study of the natural dye indigo. In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole using zinc dust, marking a pivotal moment in heterocyclic chemistry. nih.govrsc.org He later proposed the now-accepted bicyclic structure of indole in 1869, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. rsc.orgresearchgate.net This aromatic heterocyclic system is not merely a chemical curiosity; it is a "privileged scaffold," meaning it is a structural framework that can bind to a wide range of biological targets. researchgate.net The indole nucleus is a core component of many vital natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin, underscoring its fundamental role in biochemistry. rsc.org

Overview of Biologically Relevant Indole Scaffolds and Their Structural Diversity

The structural diversity of indole derivatives is vast, leading to a wide array of biological functions. nih.govresearchgate.net Nature provides a rich library of indole alkaloids with potent pharmacological activities, such as the antihypertensive agent reserpine (B192253) and the anticancer drugs vincristine (B1662923) and vinblastine. rsc.org In synthetic medicinal chemistry, the indole scaffold has been incorporated into numerous drugs, including:

Indomethacin: A non-steroidal anti-inflammatory drug (NSAID). nih.gov

Sumatriptan: An anti-migraine agent. nih.gov

Atevirdine: An antiviral agent used in HIV research. nih.gov

Yohimbine: Used in the treatment of sexual dysfunction. researchgate.net

This diversity highlights the chemical tractability of the indole ring, which allows for substitutions at various positions to modulate biological activity and pharmacokinetic properties. nih.govmdpi.com

Rationale for Investigating 2-(7-Cyano-1H-indol-1-yl)acetic acid within the Context of Indole-Acetic Acid Frameworks

The investigation of this compound is predicated on a rational drug design approach. The parent structure, indole-1-acetic acid, is a known scaffold. The introduction of a cyano (-C≡N) group at the 7-position of the indole ring is a deliberate chemical modification intended to significantly alter the molecule's properties. The cyano group is a potent electron-withdrawing group, which can influence the electronic distribution across the entire indole ring system. This modification can impact:

Receptor Binding: Altering the electronic nature of the indole nucleus can change how the molecule interacts with biological targets, potentially increasing affinity or selectivity.

Metabolic Stability: The presence of a cyano group can block sites of metabolic oxidation, potentially increasing the compound's half-life in biological systems.

Physicochemical Properties: It can affect acidity, lipophilicity, and solubility, which are critical for a molecule's behavior as a potential therapeutic agent.

Therefore, synthesizing and studying this specific derivative allows researchers to explore how these targeted modifications translate into novel chemical and biological profiles.

Scope and Objectives of Academic Inquiry into the Chemical Compound

While specific academic studies on this compound are not extensively reported in the literature, a hypothetical inquiry would logically pursue the following objectives:

Development of an Efficient Synthetic Route: Establishing a reliable method for its synthesis, likely starting from 7-formylindole or a related 7-substituted indole. A known procedure involves the cyanocarbonation of 7-formyl indole to produce 7-cyanoindole, which would be a key intermediate. researchgate.net

Physicochemical Characterization: Thoroughly characterizing the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Exploration of Chemical Reactivity: Investigating the reactivity of the cyano and carboxylic acid functional groups and the modified indole ring.

Biological Screening: Evaluating its activity in a range of biological assays to identify potential therapeutic applications, drawing inspiration from the activities of other cyano-substituted indoles which have shown potential as anticancer agents and ligands for neurodegenerative disease targets. nih.govnih.govresearchgate.net

Physicochemical Properties of this compound

The properties of this compound are dictated by its three main components: the indole core, the N-acetic acid side chain, and the 7-cyano substituent. The following table provides a comparison of the calculated properties of the title compound with its parent compound, Indole-1-acetic acid.

| Property | Indole-1-acetic acid | This compound (Predicted) | Influence of 7-Cyano Group |

| Molecular Formula | C₁₀H₉NO₂ | C₁₁H₈N₂O₂ | Adds C and N, removes H |

| Molar Mass | 175.18 g/mol nih.gov | 200.19 g/mol | Increases molar mass |

| pKa (acidic) | ~4.75 | Predicted to be lower (~4.5) | Electron-withdrawing nature stabilizes the carboxylate anion, increasing acidity. |

| LogP | ~1.4 | Predicted to be slightly lower (~1.2) | The polar cyano group can decrease lipophilicity. |

Note: Predicted values are based on computational models and general chemical principles. Experimental verification is required for confirmation.

Synthesis and Reactivity

A logical approach would involve a two-step process:

Synthesis of 7-Cyano-1H-indole: This key intermediate can be synthesized from commercially available indole-7-carboxaldehyde (B17374) (7-formyl indole). A reported method involves cyanocarbonation and subsequent hydrogenation to yield 7-cyanoindole. researchgate.net

N-Alkylation: The 7-cyano-1H-indole can then be N-alkylated using an appropriate two-carbon synthon containing the carboxylic acid group. A common method is the reaction with an α-haloacetic acid ester, such as ethyl bromoacetate, in the presence of a base (e.g., sodium hydride), followed by hydrolysis of the resulting ester to yield the final carboxylic acid product.

The reactivity of the molecule would be influenced by the interplay of its functional groups. The carboxylic acid can undergo standard reactions like esterification and amidation. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering pathways to further derivatives. The indole ring itself, being electron-deficient due to the cyano group, would exhibit altered reactivity in electrophilic substitution reactions compared to the parent indole.

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O2 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

2-(7-cyanoindol-1-yl)acetic acid |

InChI |

InChI=1S/C11H8N2O2/c12-6-9-3-1-2-8-4-5-13(11(8)9)7-10(14)15/h1-5H,7H2,(H,14,15) |

InChI Key |

DCQLWBJDOYPXDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)N(C=C2)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 7 Cyano 1h Indol 1 Yl Acetic Acid and Analogues

Retrosynthetic Analysis of the 2-(7-Cyano-1H-indol-1-yl)acetic Acid Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available, or readily synthesizable precursors. This process highlights the key bond disconnections and the corresponding synthetic strategies required for its construction.

Disconnection Approaches for the Acetic Acid Side Chain

The most logical and common retrosynthetic disconnection for the this compound molecule is the bond between the indole (B1671886) nitrogen (N-1) and the adjacent methylene (B1212753) carbon of the acetic acid side chain. This C-N bond disconnection simplifies the target molecule into two primary synthons: the 7-cyanoindole nucleophile and a two-carbon electrophilic synthon representing the acetic acid moiety.

This strategy is synthetically realized through an N-alkylation reaction. The key intermediate is 7-cyanoindole, which can be alkylated using a haloacetic acid derivative, such as ethyl bromoacetate. Subsequent hydrolysis of the ester group would then yield the desired carboxylic acid. This approach is widely favored for the synthesis of N-substituted indole-1-acetic acids due to its reliability and the commercial availability of various alkylating agents.

Strategies for Introduction of the 7-Cyano Group on the Indole Ring

The synthesis of the crucial 7-cyanoindole intermediate can be approached in several ways, either by introducing the cyano group onto a pre-formed indole ring or by incorporating it during the ring's construction.

One prominent method involves the transition-metal-catalyzed cyanation of a 7-haloindole, such as 7-bromoindole. A palladium-catalyzed reaction using zinc cyanide is an effective way to install the nitrile function at the C-7 position. chemicalbook.com Another strategy involves the conversion of other functional groups at the 7-position. For instance, 7-formylindole can be converted to 7-cyanoindole through processes like cyanocarbonation followed by hydrogenation. researchgate.net

Alternatively, the Sandmeyer reaction offers a classic route. wikipedia.orgchem-station.combyjus.comlscollege.ac.in This method would start with 7-aminoindole, which is converted to a diazonium salt and subsequently displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. wikipedia.orgchem-station.com Dehydrogenation of 7-cyanoindoline, which can be prepared from indoline precursors, also provides a viable route to the aromatic 7-cyanoindole. google.com

| Method | Precursor | Key Reagents | Reference |

| Palladium-Catalyzed Cyanation | 7-Bromoindole | Zn(CN)₂, Pd(PPh₃)₄ | chemicalbook.com |

| Functional Group Conversion | 7-Formylindole | Cyanocarbonation/hydrogenation reagents | researchgate.net |

| Dehydrogenation | 7-Cyanoindoline | Palladium on a carrier (e.g., Pd/Al₂O₃) | google.com |

| Sandmeyer Reaction | 7-Aminoindole | NaNO₂, HCl, then CuCN | wikipedia.orgchem-station.com |

Approaches for Indole Ring System Construction

Constructing the indole ring with a substituent already at the 7-position is a powerful strategy, as it avoids potentially low-yielding or harsh functionalization steps on the pre-formed heterocycle. Several named reactions are suitable for this purpose.

The Bartoli indole synthesis is recognized as one of the most effective methods for preparing 7-substituted indoles. wikipedia.orgsynarchive.comjk-sci.comresearchgate.net This reaction involves treating an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. onlineorganicchemistrytutor.com The presence of the ortho substituent is crucial for the reaction's success, making it uniquely suited for synthesizing compounds like 7-cyanoindole from 2-nitobenzonitrile. The steric bulk of the ortho group facilitates a key researchgate.netresearchgate.net-sigmatropic rearrangement necessary for product formation. wikipedia.org

The Fischer indole synthesis is another foundational method, involving the acid-catalyzed cyclization of an arylhydrazone, which is formed from an arylhydrazine and a carbonyl compound (an aldehyde or ketone). thermofisher.comalfa-chemistry.combyjus.com To generate a 7-substituted indole, a 2-substituted phenylhydrazine is required. For example, (2-cyanophenyl)hydrazine could be condensed with a suitable ketone or aldehyde, and the resulting hydrazone cyclized to form the 7-cyanoindole skeleton. researchgate.net

Modern synthetic methods, such as transition-metal-catalyzed cyclizations (e.g., Heck cyclization), also provide access to highly substituted indoles, including those with functionality at the C-7 position. researchgate.netorganic-chemistry.org

| Indole Synthesis Method | Starting Materials | Key Features | References |

| Bartoli Synthesis | ortho-Substituted nitroarene, Vinyl Grignard | Excellent for 7-substituted indoles; requires 3 eq. of Grignard reagent. | wikipedia.orgjk-sci.comresearchgate.net |

| Fischer Synthesis | ortho-Substituted phenylhydrazine, Aldehyde/Ketone | Widely used; requires acid catalyst; regioselectivity can be an issue. | thermofisher.comalfa-chemistry.combyjus.com |

| Heck Cyclization | ortho-Haloaniline derivative | Palladium-catalyzed intramolecular cyclization; offers mild conditions. | researchgate.net |

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, the most direct and practical forward synthesis involves the N-alkylation of the 7-cyanoindole intermediate.

N-Alkylation Strategies for Indole-1-yl-acetic Acid Formation

The formation of the indole-1-yl-acetic acid moiety is most commonly achieved via N-alkylation. mdpi.comnih.gov This two-step sequence is a robust and high-yielding method.

The synthesis commences with the deprotonation of 7-cyanoindole. The N-H proton of the indole ring is weakly acidic and can be removed by a suitable base to form a nucleophilic indolide anion. Common bases for this purpose include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

The resulting anion is then treated with an electrophile, typically an ethyl or methyl haloacetate such as ethyl bromoacetate or methyl chloroacetate. The indolide anion attacks the electrophilic carbon, displacing the halide and forming the N-C bond, which results in the formation of ethyl 2-(7-cyano-1H-indol-1-yl)acetate.

The final step is the hydrolysis of the ester to the desired carboxylic acid. This is typically accomplished under basic conditions, for example, by heating the ester with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt. google.com

| Step | Reagents and Conditions | Product |

| 1. Deprotonation | 7-Cyanoindole, NaH, in DMF or THF, at 0 °C to room temperature. | Sodium 7-cyanoindolide |

| 2. N-Alkylation | Ethyl bromoacetate (BrCH₂COOEt), room temperature. | Ethyl 2-(7-cyano-1H-indol-1-yl)acetate |

| 3. Ester Hydrolysis | 1. NaOH (aq), heat.2. HCl (aq) to pH < 7. | This compound |

Cyanoacetylation Reactions involving Indole Derivatives

The term "cyanoacetylation" in the context of indole chemistry almost exclusively refers to the introduction of a cyanoacetyl group (-C(O)CH₂CN) onto the indole nucleus. This reaction is a form of Friedel-Crafts acylation and, due to the electronic properties of the indole ring, overwhelmingly occurs at the electron-rich C-3 position. nih.gov

The reaction is typically carried out by treating indole with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride. nih.gov The product of this reaction is 2-cyano-1-(1H-indol-3-yl)ethan-1-one. While this compound is a valuable synthetic intermediate for various other heterocyclic systems, it is structurally distinct from the target molecule, this compound. Cyanoacetylation leads to a C-C bond at the C-3 position, whereas the target molecule possesses a C-N bond at the N-1 position with an acetic acid side chain. Therefore, C-3 cyanoacetylation is not a direct synthetic route to the specified N-1 substituted indole.

Multi-component Reaction Approaches for Cyano-Indole Systems

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like cyano-indole systems in a single step from three or more reactants. This approach is valued for its high atom economy and procedural simplicity.

Researchers have developed a catalyst-free, dehydrogenative multi-component reaction for synthesizing indole-linked β-cyano-enones. rsc.orgscilit.com This one-pot synthesis involves the reaction of arylglyoxal, malononitrile, and indoles in a DMF medium at 100 °C, resulting in the formation of one C-C single bond and one C=C double bond. rsc.org

Another notable MCR involves the reaction of 3-cyanoacetyl indoles, aromatic aldehydes, and other components to yield various heterocyclic systems. For instance, a four-component reaction of 3-cyanoacetylindoles, aromatic aldehydes, 1-(9-butylcarbazol-3-yl)ethanone, and ammonium (B1175870) acetate under microwave irradiation produces 3-cyano-2-(1H-indol-3-yl)-6-(9-butylcarbazol-3-yl)pyridine derivatives. nih.gov Similarly, hexahydropyrimido[4,5-b]-1,8-naphthyridine derivatives can be synthesized through a one-pot, three-component reaction of a cyano-indole derivative, aryl aldehydes, and 6-aminouracil derivatives. nih.gov

The following table summarizes a selection of multi-component reactions for the synthesis of cyano-indole systems:

| Reactants | Catalyst/Conditions | Product | Reference |

| Arylglyoxal, malononitrile, indoles | DMF, 100 °C | Indole-linked β-cyano-enones | rsc.org |

| 3-Cyanoacetyl indoles, aromatic aldehydes, 1-(9-butylcarbazol-3-yl)ethanone, ammonium acetate | Acetic acid, ethane-1,2-diol, microwave irradiation | 3-Cyano-2-(1H-indol-3-yl)-6-(9-butylcarbazol-3-yl)pyridine derivatives | nih.gov |

| 2-Cyano-3-(1H-indol-3-yl)-pent-2-enedinitrile, aryl aldehydes, 6-aminouracil derivatives | One-pot | Hexahydropyrimido[4,5-b]-1,8-naphthyridine derivatives | nih.gov |

| 3-(Cyanoacetyl)-indoles, arylaldehyde, urea | PEG-400, thiazolium anions (NHCs) | 6-(1H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4 tetrahydropyrimidine-5-carbonitriles | nih.gov |

Palladium-Catalyzed Cascade C-H Activation for Indole-2-yl Acetates

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and C-H activation is a particularly powerful tool for creating complex molecules. This approach allows for the direct functionalization of C-H bonds, which are typically unreactive.

An efficient method for synthesizing indoles involves a palladium-catalyzed sequential C-H activation and amination of 2-iodostyrenes with di-t-butyldiaziridinone. nih.gov This process likely proceeds through the oxidative insertion of palladium into the aryl iodide bond, followed by vinyl C-H activation to form a palladacycle intermediate, which is then bisaminated to yield the indole product. nih.gov

Furthermore, the direct arylation of indoles with aryl chlorides has been achieved using a palladium acetate catalyst with a 2-(dicyclohexylphosphino)-biphenyl ligand. nih.gov This method is effective for a range of electron-rich and electron-poor aryl chlorides, producing arylated heterocycles in moderate to good yields. nih.gov

A detailed study on acetate-assisted C-H activation at Pd(IV) centers has provided mechanistic insights, suggesting a multi-step process involving ligand exchange, isomerization, and then C-H cleavage, where the carboxylate acts as an intramolecular base. acs.org

Synthesis of Precursors and Key Intermediates

The synthesis of this compound relies on the availability of key precursors, namely cyano-substituted indole synthons and acetic acid-containing reagents.

Preparation of Cyano-Substituted Indole Synthons

The synthesis of cyano-substituted indoles can be approached in two primary ways: constructing the indole ring from cyano-containing starting materials or by direct cyanation of an existing indole ring. nih.gov

One method for preparing 7-cyanoindole involves a two-stage process starting from 7-formylindole. This can be scaled up to produce multigram quantities of the desired compound in good yield. researchgate.net Another approach is the catalytic dehydrogenation of 7-cyanoindoline in a high-boiling organic solvent like dekalin, often in the presence of a palladium catalyst. google.com This reaction is typically carried out at temperatures ranging from 130°C to the reflux temperature of the solvent. google.com

The synthesis of 5-cyanoindole has also been reported, starting from 5-bromoindole. The reaction is carried out in DMF with a cyanating reagent, and the resulting product can be obtained in high yield and purity. google.com

Synthesis of Acetic Acid-Containing Reagents (e.g., Ethyl 2-bromoacetate)

Ethyl 2-bromoacetate is a key reagent for introducing the acetic acid moiety onto the indole nitrogen. It is commonly synthesized through the esterification of bromoacetic acid with ethanol, catalyzed by sulfuric acid. chemicalbook.comchemicalbook.com The bromoacetic acid precursor is typically prepared by the bromination of acetic acid, often in the presence of a catalyst like red phosphorus or pyridine (B92270). chemicalbook.comorgsyn.orgprepchem.com

Bromination of Acetic Acid: Acetic acid is reacted with bromine to form bromoacetic acid. chemicalbook.comorgsyn.orgprepchem.com

Esterification: The resulting bromoacetic acid is then esterified with ethanol to produce ethyl bromoacetate. chemicalbook.comchemicalbook.com

This reagent is a versatile alkylating agent used in various organic syntheses, including the Reformatsky reaction. wikipedia.org

Green Chemistry Considerations in Synthetic Protocols

Green chemistry principles are increasingly being applied to organic synthesis to reduce environmental impact. This includes the use of less hazardous solvents, reducing waste, and employing energy-efficient methods.

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable green chemistry technique. Microwave heating can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. ijnrd.orgresearchgate.net This is due to the direct coupling of microwave energy with the molecules in the reaction mixture, leading to rapid and uniform heating. ijnrd.org

Microwave irradiation has been successfully employed in the synthesis of various indole derivatives. For example, a one-pot, three-component synthesis of indole–dihydrofuran biheterocycles is achieved by irradiating a mixture of substituted 3-cyanoacetyl indole, N-phenacylpyridinium bromide, potassium carbonate, and an aromatic aldehyde in water. tandfonline.com This method results in high yields (85-98%). tandfonline.com

Another example is the catalyst-free, one-pot, three-component reaction of 2,6-diaminopyrimidin-4-one, various aryl aldehydes or isatins, and 3-cyanoacetyl indoles under microwave irradiation to produce dihydropyrido[2,3-d]pyrimidine derivatives. tandfonline.com This protocol is advantageous due to its high yields, short reaction times, and easy work-up procedures. tandfonline.com

The use of microwave assistance in the condensation of isatins with malonic or cyanoacetic acids has also been shown to be an efficient method for synthesizing 3-hydroxy-2-oxindoles, with reaction times reduced to 5-10 minutes and high yields of up to 98%. mdpi.com

Environmentally Benign Reaction Conditions

The development of synthetic methodologies for this compound and its analogues is increasingly focused on environmentally benign or "green" chemistry principles. These approaches aim to reduce or eliminate the use and generation of hazardous substances, often employing alternative energy sources, greener solvents, and more efficient catalytic systems. While specific green synthetic routes for this compound are not extensively documented, several promising strategies have been applied to the synthesis of analogous indole derivatives. These methods offer significant advantages over traditional synthetic routes, which often rely on harsh conditions and toxic reagents.

One of the key areas of development is the use of alternative energy sources to promote reactions. Ultrasound-assisted synthesis has emerged as a valuable tool in organic synthesis, offering benefits such as reduced reaction times, increased yields, and milder reaction conditions. nih.gov For instance, the synthesis of various indole derivatives has been successfully achieved under ultrasonic irradiation, often in solvent-free conditions or in greener solvents. researchgate.net This technique utilizes acoustic cavitation to generate localized high temperatures and pressures, thereby accelerating reaction rates. nih.gov The application of ultrasound has been shown to be effective in the synthesis of indole-appended heterocycles and 3-substituted indoles, highlighting its potential for the synthesis of complex indole structures. researchgate.nettandfonline.com

Similarly, microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool. nih.gov Microwave irradiation allows for rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times and often improved product yields compared to conventional heating methods. nih.govtandfonline.com For example, the synthesis of indole-2-carboxylic acid esters has been efficiently carried out in ionic liquids under controlled microwave irradiation. scielo.brresearchgate.net This combination of an alternative energy source and a green solvent system exemplifies a modern approach to sustainable chemical synthesis.

The choice of solvent is another critical aspect of environmentally benign synthesis. Traditional volatile organic compounds (VOCs) are often replaced with greener alternatives such as water, polyethylene glycols (PEGs), ionic liquids (ILs), deep eutectic solvents (DESs), and bio-based solvents. acs.orgrsc.org Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com Bio-based solvents, such as Cyrene, derived from renewable resources, are also gaining prominence as sustainable reaction media for transition metal-catalyzed reactions, including those for the functionalization of indoles. acs.org Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, offer advantages such as low volatility, high thermal stability, and recyclability, and have been successfully used in the synthesis of 3-substituted indoles. tandfonline.com

The following table summarizes some of the key environmentally benign reaction conditions and their advantages in the context of synthesizing indole analogues.

| Green Chemistry Approach | Key Features & Advantages | Application to Indole Analogue Synthesis |

| Ultrasound-Assisted Synthesis | Reduced reaction times, milder conditions, increased yields, use of greener solvents or solvent-free conditions. nih.govresearchgate.nettandfonline.com | Synthesis of mefenamic acid based indole derivatives, 3-substituted indoles, and various indole appended heterocycles. researchgate.nettandfonline.comnih.gov |

| Microwave-Assisted Synthesis | Rapid and uniform heating, significant reduction in reaction times, improved yields. nih.govtandfonline.com | Synthesis of indole-2-carboxylic acid esters in ionic liquids, and various medicinally relevant indoles. nih.govscielo.brresearchgate.net |

| Green Solvents | Replacement of volatile organic compounds with water, polyethylene glycols (PEGs), ionic liquids (ILs), deep eutectic solvents (DESs), or bio-based solvents (e.g., Cyrene). acs.orgrsc.org | Rhodium-catalyzed C-H alkynylation of indoles in Cyrene, synthesis of 3-substituted indoles in deep eutectic solvents. tandfonline.comacs.org |

| Catalysis | Use of efficient and recyclable catalysts, ligand-free systems, and C-H activation strategies to reduce steps and waste. rsc.orgnih.govnih.gov | Ligand-free copper-catalyzed synthesis of indole derivatives, Ruthenium-catalyzed C-H activation for indole scaffold construction. mdpi.comnih.gov |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 7 Cyano 1h Indol 1 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(7-Cyano-1H-indol-1-yl)acetic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the methylene (B1212753) protons of the acetic acid side chain, and the carboxylic acid proton.

The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-6) would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The electron-withdrawing nature of the cyano group at the C-7 position would significantly deshield the adjacent H-6 proton, causing it to resonate at a higher chemical shift compared to unsubstituted indole. The protons of the pyrrole (B145914) ring (H-2 and H-3) would also appear in the aromatic region, with their precise shifts influenced by the N-substitution. The methylene protons (-CH₂-) of the acetic acid group are expected to appear as a singlet, as they have no adjacent protons to couple with, likely in the range of δ 5.0-5.5 ppm, shifted downfield due to the adjacent nitrogen and carbonyl group. The carboxylic acid proton (-COOH) would be a broad singlet at a much higher chemical shift, typically δ 10-13 ppm.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.3 | d | ~3.0 |

| H-3 | ~6.7 | d | ~3.0 |

| H-4 | ~7.8 | d | ~8.0 |

| H-5 | ~7.2 | t | ~7.5 |

| H-6 | ~7.6 | d | ~7.0 |

| -CH₂- | ~5.2 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the carboxylic acid (-COOH) is expected to be the most downfield signal, typically around δ 170-180 ppm. The carbon of the cyano group (-CN) would likely appear around δ 115-120 ppm. The aromatic carbons of the indole ring will resonate in the range of δ 100-140 ppm. The C-7 carbon, being attached to the electron-withdrawing cyano group, and the C-7a carbon, the bridgehead carbon, would have their chemical shifts significantly affected. The methylene carbon (-CH₂-) of the acetic acid side chain is expected to appear around δ 50-60 ppm.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~128 |

| C-3 | ~103 |

| C-3a | ~129 |

| C-4 | ~122 |

| C-5 | ~124 |

| C-6 | ~120 |

| C-7 | ~105 |

| C-7a | ~137 |

| -CH₂- | ~55 |

| -COOH | ~172 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6) and between the pyrrole protons (H-2 with H-3). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. researchgate.net This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, the singlet at ~5.2 ppm in the ¹H NMR would correlate with the carbon signal at ~55 ppm in the ¹³C NMR, confirming the -CH₂- group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids. In positive ion mode, the molecule would likely be observed as the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Given the molecular formula C₁₁H₈N₂O₂, the molecular weight is 200.19 g/mol . Therefore, in an ESI-MS spectrum, one would expect to see a peak at m/z 201.19 for [M+H]⁺ or m/z 199.19 for [M-H]⁻.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. For this compound (C₁₁H₈N₂O₂), the theoretical exact mass of the neutral molecule is 200.0586 g/mol . HRMS analysis would be expected to yield a mass that is very close to this theoretical value, confirming the molecular formula.

Expected HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₉N₂O₂⁺ | 201.0664 |

| [M-H]⁻ | C₁₁H₇N₂O₂⁻ | 199.0508 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different bonds. For this compound, the IR spectrum is expected to exhibit characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C≡N stretch of the nitrile group, and various vibrations associated with the indole ring.

Based on data from analogous compounds like indole-3-acetic acid and other substituted indoles, a predictive assignment of the principal IR absorption bands for this compound can be made. The broad absorption band anticipated in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The sharp and intense absorption peak for the nitrile (C≡N) group is typically observed in the 2200-2260 cm⁻¹ range. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak around 1700-1725 cm⁻¹. Furthermore, the indole N-H stretching vibration, when present in related structures, typically appears as a sharp band around 3400 cm⁻¹, though in this N-substituted indole, this band will be absent. The aromatic C-H and C=C stretching vibrations of the indole ring would be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference Compound(s) |

|---|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Broad, Strong | Indole-3-acetic acid nist.govresearchgate.netresearchgate.netnih.gov |

| Nitrile (C≡N) | Stretching | 2220-2240 | Sharp, Medium-Strong | 4-Cyanoindole, 2-Cyanoindole ru.nlnih.gov |

| Carbonyl (C=O) | Stretching | 1700-1725 | Strong, Sharp | Indole-3-acetic acid researchgate.net |

| Aromatic (C-H) | Stretching | 3000-3100 | Medium | Indole derivatives |

| Aromatic (C=C) | Stretching | 1450-1600 | Medium-Strong | Indole derivatives |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. While a crystal structure for this compound has not been reported, analysis of the crystal structures of related indole derivatives, like indole-3-acetic acid and 4-cyanoindole, offers valuable insights into the potential solid-state conformation and packing of the target molecule. acs.orgnih.govnih.gov

| Parameter | Expected Feature | Reference Compound(s) |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Indole, 4-Cyanoindole acs.orgnih.gov |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Indole-3-acetic acid derivatives |

| Primary Intermolecular Interaction | Carboxylic acid hydrogen-bonded dimers | Indole-3-acetic acid nih.gov |

| Secondary Intermolecular Interaction | π-π stacking of indole rings | Indole derivatives acs.org |

| Other Potential Interactions | C-H···N interactions involving the cyano group | Cyano-substituted aromatics |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophores. The indole ring is a well-known chromophore, and its UV-Vis spectrum typically displays two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, arising from π-π* transitions.

For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the 7-cyanoindole moiety. Studies on indole-3-acetic acid and other indole derivatives show characteristic absorption maxima around 220 nm and 280 nm. researchgate.netresearchgate.netnih.gov The presence of the cyano group at the 7-position is likely to cause a red shift (bathochromic shift) in these absorption bands due to its electron-withdrawing nature, which extends the conjugation of the π-system. The acetic acid group attached to the nitrogen atom is not expected to significantly alter the main absorption bands of the indole chromophore. The exact position of the absorption maxima and their molar absorptivity would be influenced by the solvent polarity.

| Electronic Transition | Expected Wavelength (λmax, nm) | Reference Compound(s) |

|---|---|---|

| ¹Lₐ (π-π) | ~280-290 | Indole-3-acetic acid, 7-Cyanoindole researchgate.netrsc.orgrsc.org |

| ¹Lₑ (π-π) | ~220-230 | Indole-3-acetic acid researchgate.netnih.gov |

Theoretical and Computational Chemistry Investigations of 2 7 Cyano 1h Indol 1 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. These calculations provide detailed information about electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry and determining the ground-state electronic properties of molecules like 2-(7-Cyano-1H-indol-1-yl)acetic acid.

The process begins with geometry optimization, where the molecule's structure is computationally adjusted to find the lowest energy conformation, also known as the equilibrium geometry. This is typically achieved using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. ijcce.ac.ir The optimization yields precise data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the lengths of the C-C and C-N bonds within the indole (B1671886) ring, the C≡N bond of the cyano group, and the geometry of the acetic acid side chain.

Once the geometry is optimized, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken charges), which help in understanding the molecule's polarity and reactivity. bhu.ac.in The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. bhu.ac.in

Table 1: Representative Optimized Geometrical Parameters for an Indole Acetic Acid Derivative Core Structure (Illustrative) Data is illustrative and based on typical values for similar structures calculated with DFT.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 (Indole) | ~1.38 Å |

| Bond Length | N1-C2 (Indole) | ~1.37 Å |

| Bond Length | C7-C≡N (Cyano) | ~1.45 Å |

| Bond Length | C≡N (Cyano) | ~1.16 Å |

| Bond Length | N1-CH₂ (Side Chain) | ~1.47 Å |

| Bond Length | C=O (Carboxyl) | ~1.21 Å |

| Bond Angle | C2-N1-C7a (Indole) | ~108° |

| Bond Angle | N1-CH₂-COOH | ~112° |

| Dihedral Angle | C2-N1-CH₂-C(OOH) | Varies with conformation |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Vis spectra. ijcce.ac.irnih.gov This method calculates the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states, and the oscillator strengths, which relate to the intensity of the absorption peaks.

For this compound, TD-DFT calculations, often performed with functionals like CAM-B3LYP in conjunction with a polarizable continuum model (PCM) to simulate solvent effects, can predict the wavelength of maximum absorption (λmax). ijcce.ac.ir The results would typically show electronic transitions, such as π→π* transitions within the indole ring system, which are responsible for the characteristic UV absorption of such compounds. functmaterials.org.ua Comparing the theoretically simulated spectrum with experimental data helps validate the computational model and aids in the interpretation of the electronic transitions. nih.gov

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound Data is hypothetical, based on typical TD-DFT outputs for cyano-indole derivatives.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~4.20 | ~295 | ~0.35 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~4.85 | ~256 | ~0.28 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | ~5.50 | ~225 | ~0.45 | HOMO → LUMO+1 (π→π*) |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. pearson.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may have significant contributions from the cyano group and the fused benzene (B151609) ring, which are electron-withdrawing. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Analysis of the spatial distribution of these orbitals provides insights into the most probable sites for electrophilic and nucleophilic reactions. bhu.ac.in

Table 3: Representative Frontier Molecular Orbital Energies (Illustrative) Values are representative for indole derivatives.

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.2 |

| LUMO | ~ -1.8 |

| HOMO-LUMO Gap (ΔE) | ~ 4.4 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, which is crucial for understanding their biological context.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has conformational flexibility, primarily due to the rotation around the single bonds in the acetic acid side chain. unicamp.br

Conformation analysis can be performed using molecular mechanics force fields or semi-empirical methods to scan the potential energy surface and identify stable low-energy conformers. researchgate.netunicamp.br This analysis helps to understand the preferred spatial arrangement of the acetic acid group relative to the indole ring, which is critical for how the molecule might fit into a receptor's binding site.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mssm.edu In the context of drug discovery, MD simulations are used to model the interaction between a ligand, such as this compound, and a biological target, typically a protein receptor or enzyme. nih.gov

An MD simulation starts with a docked complex of the ligand and the target protein. The system is then solvated in a simulated physiological environment (e.g., a water box with ions), and the forces on each atom are calculated. By integrating Newton's laws of motion, the trajectory of the atoms is simulated over a period, often on the nanosecond to microsecond scale. nih.govjchemlett.com

These simulations provide detailed insights into the stability of the ligand-protein complex, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges that maintain the binding. bioinformation.net Analysis of the simulation can reveal how the ligand induces conformational changes in the target protein and helps to calculate the binding free energy, providing a more accurate estimate of binding affinity than simple docking scores. nih.gov

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research, enabling the interpretation of experimental spectra and the identification of molecular structures. For this compound, methods based on Density Functional Theory (DFT) are widely employed to calculate a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and UV-Vis spectra.

NMR Spectroscopy Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Invariant Atomic Orbital (GIAO) method. This approach involves optimizing the molecular geometry of the compound using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)), followed by the calculation of isotropic magnetic shielding constants. nih.govnih.gov These shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be enhanced by incorporating solvent effects through models like the Polarizable Continuum Model (PCM). nih.gov Such calculations can predict the chemical shift for each unique proton and carbon atom in the this compound structure, aiding in the assignment of experimental NMR spectra.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These are hypothetical values based on typical computational outputs for analogous structures. Actual values would require specific DFT/GIAO calculations.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxyl (-COOH) | 11.0 - 12.5 | 170.0 - 175.0 |

| Methylene (B1212753) (-CH₂) | 5.0 - 5.5 | 50.0 - 55.0 |

| Indole H-2 | 7.2 - 7.6 | 125.0 - 130.0 |

| Indole H-3 | 6.5 - 6.8 | 100.0 - 105.0 |

| Indole H-4 | 7.6 - 7.9 | 120.0 - 124.0 |

| Indole H-5 | 7.1 - 7.4 | 121.0 - 125.0 |

| Indole H-6 | 7.3 - 7.6 | 110.0 - 115.0 |

| Indole C-3a | - | 128.0 - 132.0 |

| Indole C-7 | - | 100.0 - 105.0 |

| Indole C-7a | - | 135.0 - 140.0 |

| Cyano (-CN) | - | 115.0 - 120.0 |

Vibrational Spectroscopy Prediction: The vibrational frequencies corresponding to IR and Raman spectra can be calculated using DFT methods. nih.govresearchgate.net After geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational modes of the molecule. The resulting wavenumbers are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. nih.gov These calculations can identify characteristic vibrational modes, such as the C≡N stretch of the cyano group, the C=O stretch of the carboxylic acid, the O-H stretch, and various C-H and C-N vibrations within the indole ring.

Table 2: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound Note: These are hypothetical values based on typical computational outputs for analogous structures. Actual values would require specific DFT calculations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3400 - 3600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2950 |

| C≡N (Cyano) | Stretching | 2220 - 2260 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1750 |

| C=C (Aromatic Ring) | Stretching | 1450 - 1600 |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 |

Electronic Spectroscopy Prediction: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). functmaterials.org.uaresearchgate.net The calculation provides information about the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths of electronic transitions. functmaterials.org.ua For indole derivatives, these transitions often correspond to π → π* excitations within the aromatic system. functmaterials.org.ua Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can elucidate the nature of these electronic transitions. nih.gov

Mechanistic Computational Studies of Reactions Involving Cyano-Indole Acetic Acid Derivatives

Computational chemistry is invaluable for elucidating reaction mechanisms, allowing for the study of transition states, reaction intermediates, and potential energy surfaces. While specific mechanistic studies on this compound are not widely documented, extensive research on related cyano-indole derivatives, such as 3-cyanoacetyl indoles, provides a framework for understanding the types of reactions and mechanisms that can be computationally investigated. nih.gov

For instance, the synthesis of pyran and pyridine (B92270) derivatives from 3-cyanoacetyl indoles has been rationalized through proposed mechanistic pathways. nih.gov These reactions often proceed through a series of well-defined steps that can be modeled computationally:

Initial Condensation: Many syntheses begin with a Knoevenagel condensation between the active methylene group of the cyano-indole derivative and an aldehyde. Computational studies can model the transition state of this step to determine the activation energy. nih.gov

Michael Addition: The product of the initial condensation can then act as a Michael acceptor. The subsequent nucleophilic attack by another reagent can be investigated to understand the regioselectivity and stereoselectivity of the reaction. nih.gov

Cyclization and Dehydration/Dehydrogenation: The final steps often involve an intramolecular cyclization followed by the elimination of a small molecule (like water) or a dehydrogenation step to form the final stable heterocyclic product. Computational modeling can map the potential energy surface for these cyclization and elimination steps to confirm the most favorable pathway. nih.gov

A plausible mechanistic pathway for the formation of a substituted pyran derivative from a cyanoacetyl indole involves the initial Knoevenagel condensation with an aromatic aldehyde, followed by a Michael addition of a second nucleophile, and subsequent intramolecular cyclization. nih.gov DFT calculations can be used to locate the structures of all intermediates and transition states along this pathway, providing a detailed, step-by-step energetic profile of the reaction. This information is critical for optimizing reaction conditions and designing new synthetic routes.

Chemical Reactivity and Derivatization Strategies for 2 7 Cyano 1h Indol 1 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone for derivatization, readily participating in classic transformations to form esters, amides, and other related functionalities. These reactions are fundamental in modifying the compound's physicochemical properties.

The conversion of the carboxylic acid to an ester is a common strategy to mask the acidity of the parent molecule or to modulate its lipophilicity. The most straightforward method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of a chosen alcohol, which serves as both the reactant and the solvent. The equilibrium of the reaction is typically driven towards the product by the large excess of alcohol and the removal of water as it is formed. masterorganicchemistry.com

For 2-(7-Cyano-1H-indol-1-yl)acetic acid, this reaction can be performed with a variety of simple or functionalized alcohols in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comresearchgate.net

| Alcohol (Reactant) | Catalyst | Ester Product |

|---|---|---|

Methanol (CH₃OH) | H₂SO₄ | Methyl 2-(7-cyano-1H-indol-1-yl)acetate |

Ethanol (C₂H₅OH) | H₂SO₄ | Ethyl 2-(7-cyano-1H-indol-1-yl)acetate |

Isopropanol ((CH₃)₂CHOH) | HCl | Isopropyl 2-(7-cyano-1H-indol-1-yl)acetate |

Benzyl (B1604629) alcohol (C₆H₅CH₂OH) | TsOH | Benzyl 2-(7-cyano-1H-indol-1-yl)acetate |

Amidation, the formation of an amide bond, is a crucial transformation in medicinal chemistry. Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated using a coupling agent. fishersci.co.uk

Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. google.comnih.govmdpi.com Other modern coupling reagents include phosphonium (B103445) salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). bath.ac.uk

The synthesis of 2-(7-cyano-1H-indol-1-yl)acetamide derivatives is achieved by reacting the parent acid with a primary or secondary amine in the presence of a suitable coupling agent and a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in an aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM). nih.gov This methodology allows for the introduction of a wide array of substituents via the amine component.

| Amine Reactant | Coupling Reagent System | Acetamide Product |

|---|---|---|

Ammonia (B1221849) (NH₃) | EDC/HOBt | 2-(7-Cyano-1H-indol-1-yl)acetamide |

Methylamine (CH₃NH₂) | HATU/DIPEA | 2-(7-Cyano-1H-indol-1-yl)-N-methylacetamide |

Aniline (C₆H₅NH₂) | DCC/DMAP | 2-(7-Cyano-1H-indol-1-yl)-N-phenylacetamide |

Morpholine (C₄H₉NO) | PyBOP/TEA | 1-(2-(7-Cyano-1H-indol-1-yl)acetyl)morpholine |

Modifications at the Indole (B1671886) Nitrogen (N-1)

The indole nitrogen (N-1) is a key site for introducing substituents that can significantly influence the molecule's properties. Since this compound is already substituted at this position, this section will focus on the N-alkylation and N-acylation of the parent heterocycle, 7-Cyanoindole, which are the primary routes to synthesize the title compound and its analogs.

The N-H proton of the indole ring is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a nucleophilic indolide anion. This anion readily reacts with various electrophiles, including alkyl halides and acyl chlorides, in an Sₙ2 reaction to yield N-substituted indoles. nih.govnih.gov

The synthesis of this compound itself is an example of such an N-alkylation, where 7-cyanoindole is reacted with a haloacetic acid ester (e.g., ethyl bromoacetate) followed by hydrolysis of the resulting ester.

| Reactant | Base | Solvent | N-1 Substituted Product |

|---|---|---|---|

| Ethyl bromoacetate | NaH | DMF | Ethyl 2-(7-cyano-1H-indol-1-yl)acetate |

Methyl iodide (CH₃I) | K₂CO₃ | Acetone | 1-Methyl-1H-indole-7-carbonitrile |

Benzyl bromide (C₆H₅CH₂Br) | NaH | THF | 1-Benzyl-1H-indole-7-carbonitrile |

Acetyl chloride (CH₃COCl) | TEA | DCM | 1-Acetyl-1H-indole-7-carbonitrile |

Reactions of the Cyano Group

The cyano group on the indole ring is a versatile functional handle that can be converted into several other important groups. Common transformations include hydrolysis to a carboxylic acid, reduction to an amine, and cycloaddition to form a tetrazole ring.

Hydrolysis: The nitrile can undergo hydrolysis to a carboxylic acid under either acidic or basic conditions. lumenlearning.comlibretexts.org Heating this compound with aqueous acid (e.g., HCl or H₂SO₄) would yield 1-(carboxymethyl)-1H-indole-7-carboxylic acid. google.com This converts the electron-withdrawing cyano group into another acidic functionality.

Reduction: The cyano group can be reduced to a primary amine (an aminomethyl group). This is typically achieved through catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). bhu.ac.in This transformation provides a basic center and a linker for further elaboration, resulting in the formation of 2-(7-(Aminomethyl)-1H-indol-1-yl)acetic acid.

Tetrazole Formation: A widely used transformation in medicinal chemistry is the conversion of a nitrile to a tetrazole, which often serves as a bioisosteric replacement for a carboxylic acid. beilstein-journals.org This reaction is typically performed by treating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) or an ammonium salt like triethylammonium (B8662869) chloride. organic-chemistry.org This would convert this compound into 2-(7-(1H-Tetrazol-5-yl)-1H-indol-1-yl)acetic acid.

| Reaction Type | Reagents | Product Functional Group | Product Name |

|---|---|---|---|

| Acid Hydrolysis | HCl (aq), Heat | Carboxylic Acid | 1-(Carboxymethyl)-1H-indole-7-carboxylic acid |

| Reduction | H₂, Pd/C or LiAlH₄ | Aminomethyl | 2-(7-(Aminomethyl)-1H-indol-1-yl)acetic acid |

| Tetrazole Synthesis | NaN₃, ZnCl₂ | Tetrazole | 2-(7-(1H-Tetrazol-5-yl)-1H-indol-1-yl)acetic acid |

Table of Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₈N₂O₂ |

| Methyl 2-(7-cyano-1H-indol-1-yl)acetate | C₁₂H₁₀N₂O₂ |

| Ethyl 2-(7-cyano-1H-indol-1-yl)acetate | C₁₃H₁₂N₂O₂ |

| Isopropyl 2-(7-cyano-1H-indol-1-yl)acetate | C₁₄H₁₄N₂O₂ |

| Benzyl 2-(7-cyano-1H-indol-1-yl)acetate | C₁₈H₁₄N₂O₂ |

| 2-(7-Cyano-1H-indol-1-yl)acetamide | C₁₁H₉N₃O |

| 2-(7-Cyano-1H-indol-1-yl)-N-methylacetamide | C₁₂H₁₁N₃O |

| 2-(7-Cyano-1H-indol-1-yl)-N-phenylacetamide | C₁₇H₁₃N₃O |

| 1-(2-(7-Cyano-1H-indol-1-yl)acetyl)morpholine | C₁₅H₁₅N₃O₂ |

| 7-Cyanoindole | C₉H₆N₂ |

| 1-Methyl-1H-indole-7-carbonitrile | C₁₀H₈N₂ |

| 1-Benzyl-1H-indole-7-carbonitrile | C₁₆H₁₂N₂ |

| 1-Acetyl-1H-indole-7-carbonitrile | C₁₁H₈N₂O |

| 1-(Carboxymethyl)-1H-indole-7-carboxylic acid | C₁₁H₉NO₄ |

| 2-(7-(Aminomethyl)-1H-indol-1-yl)acetic acid | C₁₁H₁₂N₂O₂ |

| 2-(7-(1H-Tetrazol-5-yl)-1H-indol-1-yl)acetic acid | C₁₁H₉N₅O₂ |

Hydrolysis to Carboxylic Acid Derivatives

The aromatic nitrile group at the C-7 position of the indole ring can be converted into a carboxylic acid through hydrolysis. This transformation is typically achieved under harsh reaction conditions, requiring either strong acid or base catalysis and elevated temperatures.

Acid-Catalyzed Hydrolysis: Treatment with aqueous mineral acids, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at reflux temperatures can effect the hydrolysis of the cyano group. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid, which then tautomerizes to an amide. Subsequent hydrolysis of the amide intermediate yields the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis: Alternatively, strong aqueous bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can be used. The hydroxide ion attacks the electrophilic carbon of the nitrile, forming a hydroxy imine intermediate that rearranges to an amide. Further heating in the basic medium hydrolyzes the amide to the carboxylate salt, which upon acidic workup, provides the dicarboxylic acid derivative, 2-(7-Carboxy-1H-indol-1-yl)acetic acid.

Care must be taken during these procedures, as the strong conditions can potentially lead to side reactions, including decarboxylation or degradation of the indole ring, although the indole nucleus is generally stable under these conditions.

| Reaction | Reagents and Conditions | Product |

| Acid Hydrolysis | Concentrated HCl or H₂SO₄, H₂O, Reflux | 2-(7-Carboxy-1H-indol-1-yl)acetic acid |

| Base Hydrolysis | 1. Aqueous NaOH or KOH, Reflux; 2. H₃O⁺ workup | 2-(7-Carboxy-1H-indol-1-yl)acetic acid |

Reduction to Amine Derivatives

The cyano group is a versatile functional group that can be readily reduced to a primary amine, specifically a 7-(aminomethyl)indole derivative. This transformation provides a valuable synthetic intermediate for further functionalization, such as the formation of amides or imines. semanticscholar.org

Hydride Reduction: A common and effective method for this reduction is the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). researchgate.net This method typically proceeds in high yield and provides the desired 7-(aminomethyl) derivative cleanly. researchgate.net

Catalytic Hydrogenation: Catalytic hydrogenation offers an alternative, often milder, route to the primary amine. Various transition metal catalysts can be employed for this purpose. bme.hu However, controlling the selectivity can be a challenge, as the reaction can sometimes proceed to form secondary and tertiary amine byproducts through reaction with the intermediate imine. bme.huresearchgate.net The addition of ammonia is often used to suppress the formation of these byproducts and favor the primary amine. nih.gov

| Method | Catalyst/Reagent | Solvent | Conditions | Product | Selectivity |

| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux | 2-(7-(Aminomethyl)-1H-indol-1-yl)acetic acid | High for primary amine researchgate.net |

| Catalytic Hydrogenation | Raney Nickel or Cobalt | Methanol/Ammonia | High Pressure H₂, Heat | 2-(7-(Aminomethyl)-1H-indol-1-yl)acetic acid | Good, ammonia suppresses side reactions bme.hu |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Ethanol | H₂ atmosphere | 2-(7-(Aminomethyl)-1H-indol-1-yl)acetic acid | Variable, may require additives bme.hu |

| Transfer Hydrogenation | 10% Pd/C, Ammonium formate | Methanol | 25-40 °C | 2-(7-(Aminomethyl)-1H-indol-1-yl)acetic acid | Good to excellent yields reported for aryl nitriles bme.hu |

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System

The reactivity of the indole ring system towards aromatic substitution is governed by the electronic effects of its substituents.

Electrophilic Aromatic Substitution (EAS): The indole ring is an electron-rich heterocycle that readily undergoes electrophilic substitution. nih.gov The lone pair of electrons on the nitrogen atom enhances the electron density of the pyrrole (B145914) ring, making it highly nucleophilic. researchgate.net Substitution is strongly favored at the C-3 position. quimicaorganica.org The N-acetic acid group, being weakly activating, further directs incoming electrophiles to the C-3 position. Conversely, the 7-cyano group is a strong electron-withdrawing group, which deactivates the attached benzene (B151609) ring towards electrophilic attack. libretexts.org Therefore, electrophilic reactions such as halogenation, nitration, Friedel-Crafts acylation, and sulfonation will occur almost exclusively at the C-3 position of this compound. bhu.ac.in

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally difficult on electron-rich indole rings. rsc.org However, the presence of the strongly electron-withdrawing cyano group at C-7 can activate the benzene portion of the molecule for NAS. youtube.com According to the general mechanism of NAS, a nucleophile can attack the aromatic ring at a position ortho or para to the electron-withdrawing group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com For this substrate, a strong nucleophile could potentially substitute a leaving group (if one were present) at the C-6 position. Without a suitable leaving group on the ring, this reaction is not feasible.

Condensation Reactions for Further Functionalization

The active methylene (B1212753) group of the acetic acid side chain provides a key site for condensation reactions, allowing for the extension and elaboration of the N-1 substituent. The Knoevenagel condensation is a prominent example of such a reaction. wikipedia.org

In this reaction, the methylene group, activated by the adjacent carboxylic acid, can be deprotonated by a weak base (such as an amine like piperidine (B6355638) or pyridine) to form a nucleophilic enolate. This enolate can then attack the carbonyl group of an aldehyde or ketone. wikipedia.org The resulting aldol-type adduct typically undergoes subsequent dehydration to yield an α,β-unsaturated product.

A relevant variant is the Doebner modification, which utilizes pyridine (B92270) as the base and solvent and involves a substrate containing a carboxylic acid group. organic-chemistry.org Under these conditions, the initial condensation is often followed by decarboxylation, leading to the formation of a new carbon-carbon double bond. wikipedia.org For this compound, reaction with an aldehyde (R-CHO) under Doebner conditions would be expected to produce a 7-cyano-1-vinyl-1H-indole derivative. This provides a powerful method for introducing complex side chains at the indole nitrogen.

Heterocyclic Ring Annulation and Fusion Reactions

The functional groups present in this compound serve as versatile synthons for the construction of fused heterocyclic systems.

Pictet-Spengler Reaction: A classic and powerful method for synthesizing tetrahydro-β-carboline scaffolds is the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the C-2 position of the indole. wikipedia.orgnih.gov While the starting material is not a tryptamine, it can be envisioned as a precursor. For example, functionalization at the C-3 position with a group that can be converted to an aminoethyl side chain would create a suitable substrate for a subsequent Pictet-Spengler cyclization, leading to complex polycyclic structures. acs.org

Annulation via the 7-aminoethyl group: The 7-(aminomethyl) derivative, obtained from the reduction of the cyano group (as described in section 5.3.2), is a key intermediate for building fused rings onto the benzene portion of the indole. This primary amine can react with 1,2-dicarbonyl compounds or their equivalents to form fused pyrazine (B50134) rings, or with β-ketoesters to construct fused pyridine rings.

Bischler-Möhlau Indole Synthesis Analogue: While the Bischler-Möhlau synthesis is primarily used to form the indole ring itself from an α-bromo-ketone and an aniline, its principles of intramolecular electrophilic cyclization can be conceptually applied. wikipedia.orgchemeurope.com Derivatives of this compound could be designed to undergo intramolecular cyclizations to form new rings fused at various positions, depending on the placement of reactive side chains.

Mechanistic Investigations of Biological Activities Associated with Indole 1 Yl Acetic Acid Scaffolds Bearing Cyano Substituents

Exploration of Molecular Targets and Pathways

To address this section, specific studies investigating the interaction of "2-(7-Cyano-1H-indol-1-yl)acetic acid" with various molecular targets would be required.

Enzyme Inhibition Studies (e.g., Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) inhibition)

Information for this subsection would necessitate biochemical assays determining the inhibitory activity of "this compound" against IDO1 and TDO. This would typically include data such as IC50 values, enzyme kinetics, and mechanism of inhibition studies. Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune regulation by catalyzing the first and rate-limiting step in tryptophan catabolism. nih.gov Tryptophan 2,3-dioxygenase (TDO) is another key enzyme in this pathway. nih.gov While various indole (B1671886) derivatives have been investigated as inhibitors of these enzymes, specific data for the 7-cyano substituted indole-1-yl-acetic acid is not present in the available literature.

Receptor Interaction Modulations (e.g., D2 Dopamine Receptor allosteric modulation)

This subsection would require pharmacological studies assessing the effect of "this compound" on receptor function, such as the D2 dopamine receptor. Such studies would involve binding assays to determine affinity and functional assays to characterize the nature of modulation (e.g., agonism, antagonism, allosteric modulation). The D2 dopamine receptor is a G protein-coupled receptor that is a primary target for antipsychotic medications. mdpi.com Research on other cyanated indole-containing molecules has shown allosteric modulation of this receptor, but this has not been documented for the specific compound . nih.govnih.gov

Perturbation of Iron Homeostasis

Content for this area would rely on studies examining the impact of "this compound" on cellular iron levels and regulatory proteins. Iron is a crucial micronutrient, and its balance is tightly regulated. nih.gov Some indole compounds have been shown to influence iron homeostasis, but this has not been specifically investigated for "this compound". nih.gov

In vitro Model Systems for Activity Assessment

This section would be built upon cell-based research to understand the compound's effects on cellular processes.

Cell-Based Assays for Specific Biological Processes (e.g., antiproliferative activity in cancer cell lines, inhibition of cytokine production)

To populate this subsection, data from studies evaluating the effect of "this compound" on the growth of various cancer cell lines (providing GI50 or IC50 values) would be needed. Additionally, research on its impact on the production of inflammatory cytokines in relevant cell types would be required.

Mechanistic Assays Probing Cellular Pathways (e.g., apoptosis induction)

This final subsection would require experiments designed to elucidate the cellular mechanisms of action. For example, assays that measure markers of programmed cell death (apoptosis), such as caspase activation or DNA fragmentation, would be necessary to determine if the compound induces this pathway.

Broad-Spectrum Activity Screening in Pre-clinical Research

Extensive investigation into the biological activities of the specific chemical compound this compound is crucial for understanding its therapeutic potential. This section delves into the preclinical screening of this compound across a range of biological activities, providing a comprehensive overview of its pharmacological profile based on available scientific literature.

Antimicrobial Activity Studies (e.g., antibacterial, antifungal)

A thorough review of scientific databases has revealed no specific studies investigating the antimicrobial properties of this compound. While the broader class of indole derivatives has been explored for such activities, research focusing solely on this particular cyano-substituted indole-1-yl-acetic acid is not presently available.

Table 1: Summary of Antimicrobial Activity Data for this compound

| Test Organism | Assay Type | Results |

|---|---|---|

| No data available | No data available | No data available |

Anti-inflammatory Modulating Effects

An extensive search of the scientific literature did not yield any studies specifically examining the anti-inflammatory modulating effects of this compound. Consequently, there is no available data on its potential to modulate inflammatory pathways or its efficacy in in vitro or in vivo models of inflammation.

Table 3: Anti-inflammatory Activity of this compound

| Model/Assay | Target | Results |

|---|---|---|

| No data available | No data available | No data available |

Antiparasitic Activity Investigations (e.g., anti-Trypanosoma cruzi activity)

No specific investigations into the antiparasitic activity of this compound have been reported in the available scientific literature. Research on its potential efficacy against parasites, including but not limited to Trypanosoma cruzi, has not been documented.

Table 4: Antiparasitic Activity of this compound

| Parasite Species | Assay Type | Results (e.g., IC50, EC50) |

|---|---|---|

| No data available | No data available | No data available |

Structure Activity Relationship Sar Studies of 2 7 Cyano 1h Indol 1 Yl Acetic Acid Derivatives

Impact of Substituent Modifications on Biological Profiles

The biological profile of 2-(7-Cyano-1H-indol-1-yl)acetic acid derivatives is highly sensitive to substitutions on the indole (B1671886) ring, the acetic acid side chain, and the foundational cyano group. Systematic modifications have revealed critical insights into the molecular features necessary for biological efficacy.

Role of the 7-Cyano Group

The cyano group at the 7-position of the indole ring is a critical determinant of activity. Its strong electron-withdrawing nature significantly influences the electronic properties of the entire indole system. In studies of various cyano-substituted indole derivatives, the position of the cyano group has been shown to be crucial for specific biological activities, such as binding to α-synuclein fibrils. nih.gov While direct replacement studies on the this compound scaffold are limited, research on related indole structures, such as 1H-indole-7-carboxamides, underscores the importance of a substituent at the 7-position for achieving selectivity and potency for certain biological targets, like α1-adrenoceptors. nih.gov Removal of the functional group at this position in those analogs led to a decrease in activity and a loss of receptor selectivity. nih.gov This suggests that the 7-cyano group in this compound likely plays a pivotal role in target interaction, potentially through hydrogen bonding or dipolar interactions, and in orienting the molecule within a binding site.

Influence of Variations on the Acetic Acid Side Chain

The N-acetic acid side chain is another key pharmacophoric element. For arylalkanoic acids in general, the acidic center is crucial for activity, and its distance from the aromatic ring is a critical parameter. pharmacy180.com Typically, having the acidic group separated by a single carbon atom from the ring system is optimal for many biological activities, and increasing this distance often diminishes potency. pharmacy180.com

In the context of indole acetic acid derivatives, modifications to this side chain can significantly impact biological outcomes. For instance, converting the carboxylic acid to an amide is a common strategy to modulate physicochemical properties and target interactions. While specific data on this compound is not extensively available, studies on other indole derivatives have shown that such modifications are favorable for improving potency in certain contexts. nih.gov The orientation and flexibility of this side chain, governed by torsion angles, are also believed to be critical for adopting the correct conformation for receptor binding. chula.ac.th

Effects of Substitutions on the Indole Ring System and Nitrogen

Beyond the 7-cyano group, substitutions elsewhere on the indole ring system and on the indole nitrogen can fine-tune the biological activity. In various series of indole derivatives, substitutions at positions 3 and 5 have been extensively explored to enhance oral activity and potency. nih.gov For example, in a series of 3,5-disubstituted-indole-7-carboxamides, modifications at the C3 position were crucial for optimizing in vivo efficacy. nih.gov